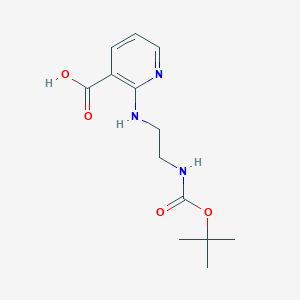

2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid

Description

Historical Context and Discovery

The development of this compound emerges from the broader historical context of nicotinic acid chemistry, which traces its origins to the 1867 synthesis of nicotinic acid through oxidative degradation of nicotine with potassium chromate and sulfuric acid. The evolution from simple nicotinic acid to complex derivatives like the subject compound represents decades of advancement in synthetic methodology and protective group chemistry. The historical progression of nicotinic acid derivatives reflects the growing understanding of how structural modifications can dramatically alter the chemical and biological properties of the parent molecule.

The incorporation of tert-butoxycarbonyl protection strategies into nicotinic acid derivatives represents a more recent development in the field, emerging from the broader adoption of this protective group in amino acid and peptide chemistry during the latter half of the twentieth century. This protective group technology enabled chemists to create more complex nicotinic acid derivatives by allowing selective protection and deprotection of amino functionalities during multi-step synthetic sequences. The specific combination of ethylamino substitution with tert-butoxycarbonyl protection reflects contemporary approaches to creating versatile synthetic intermediates.

The discovery and development of compounds like this compound also parallels the evolution of pharmaceutical chemistry, where increasingly sophisticated intermediates are required for the synthesis of complex drug molecules. The compound represents part of the ongoing effort to develop new synthetic methodologies that can access previously difficult-to-synthesize molecular architectures. This historical context demonstrates how the field has progressed from simple vitamin-related applications of nicotinic acid to highly sophisticated synthetic applications in modern organic chemistry.

Nomenclature and Registry Information

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the full systematic name being 2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]pyridine-3-carboxylic acid. This nomenclature clearly indicates the substitution pattern on the pyridine ring and the nature of the substituent groups. The compound is registered under Chemical Abstracts Service number 904815-14-1, which serves as its unique identifier in chemical databases worldwide.

Alternative nomenclature for this compound includes several variations that reflect different naming conventions and abbreviation systems used in various chemical databases and literature sources. These include "2-(aminoethylamino)nicotinic acid, nitrogen-2-tert-butoxycarbonyl protected" and "3-pyridinecarboxylic acid, 2-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]", which emphasize different aspects of the molecular structure. The compound also carries the Molecular Design Limited number MFCD06245545, which serves as an additional database identifier.

Table 1: Registry and Nomenclature Data for this compound

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 904815-14-1 |

| Molecular Formula | C₁₃H₁₉N₃O₄ |

| Molecular Weight | 281.31 g/mol |

| Molecular Design Limited Number | MFCD06245545 |

| Systematic Name | 2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]pyridine-3-carboxylic acid |

| Alternative Name | 2-(aminoethylamino)nicotinic acid, N2-BOC protected |

The Simplified Molecular Input Line Entry System representation of this compound is recorded as "O=C(O)C1=CN=C(NCCNC(OC(C)(C)C)=O)C=C1", which provides a standardized way to represent the molecular structure in databases and computational chemistry applications. This representation clearly shows the connectivity pattern and can be used for automated structure searching and molecular modeling applications.

Structural Classification within Nicotinic Acid Derivatives

This compound belongs to the specific subclass of nicotinic acid derivatives characterized by amino substitution at the 2-position of the pyridine ring. This structural classification distinguishes it from other nicotinic acid derivatives that may have substitutions at the 4, 5, or 6 positions of the pyridine ring. The compound represents a sophisticated example of functionalized nicotinic acid derivatives where the basic vitamin structure has been elaborated to include complex amino acid-like functionality.

Within the broader category of pyridinecarboxylic acids, this compound exemplifies the trend toward creating derivatives with enhanced synthetic utility through the incorporation of protective group chemistry. The tert-butoxycarbonyl group serves as both a protecting group and a structural element that influences the compound's solubility, reactivity, and synthetic applications. This places the compound within a specialized subset of nicotinic acid derivatives designed primarily for synthetic rather than nutritional applications.

The structural features of this compound also classify it within the realm of amino acid derivatives, due to the presence of the protected amino functionality connected through an ethyl linker to the pyridine ring. This dual classification as both a nicotinic acid derivative and an amino acid derivative reflects the compound's potential utility in peptide chemistry and related applications. The specific structural arrangement creates opportunities for incorporation into larger molecular frameworks through both the carboxylic acid and amino functionalities.

Table 2: Structural Classification Parameters

| Classification Category | Specific Designation |

|---|---|

| Primary Class | Pyridinecarboxylic Acid Derivatives |

| Secondary Class | 2-Amino substituted Nicotinic Acids |

| Functional Group Class | tert-Butoxycarbonyl Protected Amino Acids |

| Synthetic Utility Class | Pharmaceutical Intermediates |

| Protective Group Type | Carbamate-based Amino Protection |

The compound's structure also places it within the category of heterocyclic carboxylic acids, specifically those containing nitrogen heterocycles. This classification is significant for understanding the compound's chemical behavior, as nitrogen-containing heterocycles often exhibit unique reactivity patterns compared to their carbocyclic counterparts. The presence of multiple nitrogen atoms in the structure, including both the pyridine nitrogen and the amino functionalities, creates additional complexity in the compound's electronic structure and reactivity profile.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems primarily from its role as a versatile synthetic intermediate that combines multiple functional group types within a single molecular framework. Research applications frequently utilize this compound as a building block for the construction of more complex molecules, particularly in pharmaceutical chemistry where the combination of pyridine and amino acid functionality provides access to biologically active compounds. The compound's design reflects contemporary approaches to synthetic chemistry that emphasize the creation of multifunctional intermediates capable of undergoing diverse chemical transformations.

The tert-butoxycarbonyl protective group present in this compound represents a significant advancement in synthetic methodology, allowing for selective manipulation of molecular functionality during complex synthetic sequences. Research has demonstrated that such protective group strategies are essential for the synthesis of complex pharmaceutical targets and natural products. The specific combination of functionalities present in this compound enables synthetic chemists to access molecular architectures that would be difficult or impossible to obtain through other synthetic approaches.

Current research applications of this compound extend beyond simple synthetic utility to include its use in the development of new synthetic methodologies and reaction conditions. The compound serves as a model system for studying the reactivity of protected amino acids in the context of heterocyclic chemistry. Additionally, research has explored the compound's potential as a precursor to biologically active molecules, particularly those that incorporate both pyridine and amino acid structural elements.

Table 3: Research Applications and Synthetic Utility

| Research Area | Specific Application | Reference Context |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for drug precursors | Building block chemistry |

| Protective Group Methodology | Model system for carbamate protection | Synthetic strategy development |

| Heterocyclic Chemistry | Pyridine functionalization studies | Reactivity investigations |

| Peptide Chemistry | Incorporation into peptide sequences | Bioactive molecule synthesis |

| Materials Science | Precursor for functional materials | Polymer and surface chemistry |

Propriétés

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)16-8-7-15-10-9(11(17)18)5-4-6-14-10/h4-6H,7-8H2,1-3H3,(H,14,15)(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWIEFFVYSCRJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378113 | |

| Record name | 2-({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904815-14-1 | |

| Record name | 2-({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Material Preparation: 2-Aminonicotinic Acid

A common precursor is 2-aminonicotinic acid, which can be synthesized from 2-chloro-3-nitropyridine via ammonolysis and subsequent hydrolysis under basic conditions. The process involves:

- Reacting 2-chloro-3-nitropyridine with liquefied ammonia in an autoclave at 35–80 °C for 5–15 hours to yield 2-amino-3-nitropyridine.

- Hydrolyzing 2-amino-3-nitropyridine in a strong base solution (e.g., NaOH) at 30–90 °C for 2–6 hours.

- Acidifying the reaction mixture to precipitate 2-aminonicotinic acid with high purity (~97%) and good yield (~89%).

Coupling with Boc-Protected Ethylenediamine

The key step is the coupling of 2-aminonicotinic acid with a Boc-protected ethylenediamine derivative to introduce the 2-(tert-butoxycarbonylamino-ethylamino) substituent. This is typically achieved by:

- Activation of the carboxylic acid group of nicotinic acid or its intermediate using amide coupling reagents such as BOP-Cl (Bis-(2-oxo-3-oxazolidinyl)-phosphinic acid chloride), CDI (1,1'-Carbonyldiimidazole), TBTU, or EDCI/DMAP.

- Reaction in polar aprotic solvents like DMF, THF, or acetonitrile.

- Use of organic bases such as DIPEA (diisopropylethylamine), TEA (triethylamine), or N-methylmorpholine to facilitate coupling.

- Reaction temperatures typically range from 0 °C to 50 °C, with reaction times from 1 hour up to 72 hours depending on conditions.

Protection and Deprotection Steps

- The amino group on the ethylenediamine is protected with a Boc group prior to coupling to prevent unwanted side reactions.

- Deprotection of Boc groups, if necessary, is performed using mineral acids such as 4N HCl in dioxane at 0–60 °C.

Alternative Synthetic Routes

- Some methods involve alkylation of aminopyridine intermediates with bromoacetyl bromide followed by reaction with Boc-protected amines under similar conditions.

- Late-stage introduction of Boc-protected aminoethyl groups via reaction of acyl-substituted intermediates with ethylenediamine derivatives has also been reported, allowing for convergent synthesis and good yields (52–86%).

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|---|

| Ammonolysis of 2-chloro-3-nitropyridine | Liquefied ammonia, autoclave | — | 35–80 | 5–15 | Produces 2-amino-3-nitropyridine |

| Hydrolysis to 2-aminonicotinic acid | NaOH or other strong base | Water | 30–90 | 2–6 | Acidify to pH 3–5 to precipitate product |

| Amide coupling (activation) | BOP-Cl, CDI, TBTU, EDCI/DMAP + base (DIPEA, TEA) | DMF, THF, acetonitrile | 0–50 | 1–72 | Boc-protected amine coupling |

| Boc deprotection | 4N HCl in dioxane or mineral acid | Dioxane, CH2Cl2, HOAc | 0–60 | Variable | Removes Boc protecting group |

- The use of BOP-Cl and DIPEA in DMF at room temperature or slightly elevated temperatures is preferred for efficient coupling with minimal side reactions.

- Boc protection ensures selectivity and stability of the aminoethylamino substituent during synthesis.

- Hydrolysis and purification steps yield high-purity 2-aminonicotinic acid intermediates, which are crucial for downstream coupling efficiency.

- Late-stage introduction of Boc-protected aminoethyl groups allows for modular synthesis and facilitates the generation of analogues for biological testing.

The preparation of 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid involves:

- Synthesizing or procuring 2-aminonicotinic acid via ammonolysis and hydrolysis of 2-chloro-3-nitropyridine.

- Coupling with Boc-protected ethylenediamine derivatives using amide coupling reagents under controlled conditions.

- Employing Boc protection to safeguard amino groups during synthesis.

- Optimizing reaction conditions (solvent, temperature, base) to maximize yield and purity.

This multi-step synthetic approach is supported by patent literature and peer-reviewed research, providing a robust and scalable method for preparing this compound with high purity and good yields.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Substitution: Reagents like sodium hydroxide or DMAP in acetonitrile are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the nicotinic acid core, while reduction will yield the free amine form of the compound .

Applications De Recherche Scientifique

Organic Synthesis

Overview : The compound is utilized as a building block in organic synthesis, particularly in the formation of peptides and other complex molecules. Its tert-butoxycarbonyl (Boc) protecting group allows for selective reactions while maintaining stability under various conditions.

Case Studies :

- Peptide Synthesis : Research indicates that Boc-protected amino acids can be effectively used in solid-phase peptide synthesis (SPPS). The compound's structure enables it to function as a multifunctional reactant, facilitating dipeptide formation with high yields when paired with suitable coupling reagents like N,N'-diethylene-N''-2-chloroethyl thiophosphoramide . This method showcases the compound's utility in synthesizing biologically relevant peptides.

Medicinal Chemistry

Overview : The compound's structural features suggest potential applications in drug design, particularly in developing inhibitors for various biological targets.

Case Studies :

- CNS Penetrant Inhibitors : In a study focused on developing inhibitors against Toxoplasma gondii, derivatives of compounds similar to 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid were synthesized to enhance central nervous system (CNS) penetration. These analogs demonstrated improved potency and selectivity against human cathepsins while maintaining favorable metabolic stability . Such findings highlight the compound's relevance in addressing CNS-related diseases.

Therapeutic Uses

Overview : The potential therapeutic applications of the compound extend to vaccine development and immune response modulation.

Case Studies :

- Vaccine Development : Similar compounds have been explored as haptens for vaccine formulations targeting substances like methamphetamine. The design of these haptens, which includes elements akin to this compound, aims to elicit robust immune responses, demonstrating the compound's versatility in therapeutic contexts .

Data Table of Applications

Mécanisme D'action

The mechanism of action of 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid involves its interaction with molecular targets through its amino and nicotinic acid groups. The Boc group serves as a protecting group, which can be removed under acidic conditions to reveal the active amine. This allows the compound to participate in various biochemical pathways and reactions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid with structurally or functionally related compounds, emphasizing substituent effects and biological relevance:

Key Findings from Comparative Analysis:

However, the ethylamino group may introduce hydrogen-bonding capacity, which could enhance target binding compared to the chloro analog . Thioether-containing analogs (e.g., 2-(allylthio)nicotinic acid) exhibit greater metabolic stability, a feature critical for prolonged drug action .

Functional Analogues in Calcium Signaling: NAADP, a structurally distinct nicotinic acid derivative, triggers lysosomal Ca²⁺ release via TPCs, which is amplified by ER-resident InsP3 receptors (InsP3Rs) at membrane contact sites (MCSs) . The target compound’s Boc-ethylamino substituent may interfere with NAADP-like signaling pathways, as seen with NED-19, which suppresses TPC-mediated Ca²⁺ oscillations and ERK1/2-driven proliferation in cardiac mesenchymal stromal cells (C-MSCs) .

Divergent Mechanisms of Action :

- While NAADP and its antagonists (e.g., NED-19) directly modulate TPCs, GPN (a lysosomotropic agent) indirectly affects Ca²⁺ by alkalinizing lysosomal pH, leading to ER Ca²⁺ release independent of TPCs . This highlights the importance of substituent chemistry in determining mechanistic pathways.

Research Findings and Implications

Role in Calcium-Dependent Processes: Compounds like NAADP and its analogs regulate Ca²⁺-dependent processes such as cell proliferation, migration, and ERK1/2 activation. For example, 20% FBS-induced Ca²⁺ oscillations in C-MSCs require NAADP-dependent TPC activation, followed by InsP3R-mediated ER Ca²⁺ release and SOCE (store-operated Ca²⁺ entry) . The Boc-ethylamino group in the target compound may similarly influence Ca²⁺ dynamics, though empirical studies are needed to confirm this.

Therapeutic Potential: TPC inhibitors (e.g., NED-19, tetrandrine) reduce pathological proliferation in cancer and cardiac remodeling . Structural optimization of the target compound could yield derivatives with enhanced TPC specificity.

Activité Biologique

2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid, also known by its CAS number 904815-14-1, is a derivative of nicotinic acid that has garnered interest due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protective group, which is commonly used in peptide synthesis and may influence its biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the amino and carboxylic acid functional groups suggests potential interactions with receptors and enzymes involved in neurotransmission and metabolic pathways.

- Receptor Interaction : The compound may interact with nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission in the central and peripheral nervous systems.

- Enzyme Modulation : It may also act as an inhibitor or modulator of certain enzymes, influencing metabolic pathways involved in inflammation and neuroprotection.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing the nicotinic acid moiety have shown activity against various bacterial strains:

| Compound | Target Bacteria | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 15.62 | 31.25 |

| Compound B | Escherichia coli | 62.5 | >2000 |

| Compound C | Micrococcus luteus | 62.5 | 1000 |

These results suggest that modifications to the nicotinic acid structure can enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using various cell lines, including A549 (lung cancer) and HepG2 (liver cancer). Results indicated that:

- Low Cytotoxicity : At concentrations up to 200 µM, the compound did not significantly affect cell viability in most tested lines.

- Cell Viability Increase : Certain concentrations led to an increase in cell viability, suggesting potential for further investigation as a therapeutic agent .

Study on Neuroprotective Effects

In a study investigating neuroprotective effects, compounds similar to this compound were found to reduce oxidative stress markers in neuronal cell cultures. This suggests a potential role in protecting against neurodegenerative diseases by modulating oxidative pathways.

Vaccine Development

Research into hapten design for vaccines has highlighted the importance of amino acid modifications similar to those found in this compound. The introduction of a diglycine linker into vaccine haptens showed enhanced antibody responses, indicating that structural modifications can significantly impact immunogenicity .

Q & A

Basic: What are the recommended methods for synthesizing 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid with high purity?

Methodological Answer:

The synthesis typically involves sequential protection and coupling steps. First, the tert-butoxycarbonyl (Boc) group is introduced to the ethylamine moiety to prevent unwanted side reactions. This is achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., in the presence of triethylamine) . The Boc-protected ethylamine is then coupled to the nicotinic acid derivative via an amide bond formation, often employing coupling agents like HATU or EDC in anhydrous DMF. Purification is critical; flash chromatography (using silica gel and gradients of ethyl acetate/hexane) or recrystallization (from ethanol/water mixtures) ensures high purity. Monitoring by TLC and NMR (for Boc-group integrity at δ ~1.4 ppm) is essential .

Basic: How can one confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Confirm the Boc group (singlet at ~1.4 ppm for tert-butyl), ethylamino protons (multiplet at ~3.2–3.5 ppm for N-CH₂), and aromatic protons (nicotinic acid ring, ~8.0–9.0 ppm).

- ¹³C NMR: Boc carbonyl at ~155 ppm, tert-butyl carbons at ~28 ppm (CH₃) and ~80 ppm (quaternary C).

- Mass Spectrometry (HRMS): Exact mass analysis (e.g., ESI-MS) verifies the molecular ion ([M+H]⁺) and fragmentation patterns consistent with Boc cleavage.

- FT-IR: Bands at ~1700 cm⁻¹ (C=O stretch of Boc and carboxylic acid) and ~3300 cm⁻¹ (N-H stretch) .

Advanced: How can computational modeling predict the compound's interaction with NAD-related enzymes?

Methodological Answer:

Docking studies (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to enzymes like nicotinic acid phosphoribosyltransferase (NAPRT), a key enzyme in NAD biosynthesis. Focus on:

- Binding Affinity: Calculate ΔG values for the ligand-enzyme complex.

- Key Interactions: Hydrogen bonding between the carboxylic acid group and Arg/Tyr residues, and steric compatibility of the Boc-ethylamino chain with the active site.

- Validation: Compare with experimental data (e.g., enzymatic inhibition assays) to refine force field parameters. This approach is informed by structural analogs in NAD pathways .

Advanced: What strategies resolve contradictions in kinetic data from oxidation studies of nicotinic acid derivatives?

Methodological Answer:

Contradictions may arise from pH-dependent reactivity or competing pathways. To resolve:

- pH Profiling: Conduct kinetic studies across a pH range (e.g., 2–7) to identify reactive species (e.g., protonated vs. deprotonated forms).

- Mechanistic Probes: Use isotopic labeling (e.g., ¹⁸O in H₂O) to track oxygen incorporation during oxidation.

- Computational Validation: Apply Eyring analysis (ΔH‡ and ΔS‡) to distinguish between associative vs. dissociative pathways. Evidence from nicotinic acid oxidation by peroxomonosulfate suggests a mechanism involving HSO₅⁻ as the reactive oxidant species under acidic conditions .

Basic: What crystallization methods are optimal for obtaining high-quality X-ray structures of this compound?

Methodological Answer:

- Solvent Selection: Use slow evaporation from polar aprotic solvents (e.g., DMF or DMSO) mixed with non-polar antisolvents (e.g., hexane) to induce nucleation.

- Temperature Control: Gradual cooling (0.1°C/min) from saturated solutions at 40°C to 4°C enhances crystal growth.

- Data Collection: Employ SHELXL for structure refinement. Key parameters include anisotropic displacement parameters for heavy atoms and hydrogen bonding analysis (e.g., N-H⋯O interactions). Reference SHELX’s robust handling of small-molecule crystallography .

Advanced: How do mixed-effects models apply to pharmacokinetic studies of this compound in preclinical models?

Methodological Answer:

Mixed-effects modeling (e.g., NONMEM or Monolix) accounts for inter-individual variability in parameters like clearance (CL) and volume of distribution (Vd). Steps include:

- Model Structure: Define compartmental models (e.g., two-compartment with first-order absorption).

- Covariate Analysis: Assess body weight or metabolic enzyme expression as covariates.

- Validation: Use visual predictive checks (VPCs) and bootstrap analysis to ensure robustness. This approach is validated in studies of nicotinic acid derivatives in obese Zucker rats, where stochastic differential equations improved gradient computation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.